molecular formula C7H9BrN2O2 B1446698 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1565032-98-5

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1446698
CAS No.: 1565032-98-5
M. Wt: 233.06 g/mol
InChI Key: QGQACUIGGOSGPU-UHFFFAOYSA-N
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Description

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 4-position

Biochemical Analysis

Biochemical Properties

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction between this compound and TRKs results in the inhibition of the kinase activity, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound in modulating biochemical pathways associated with cancer and other diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound inhibits the proliferation of certain cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, it exhibits selectivity towards specific cell lines, including MCF-7 and HUVEC cell lines . These effects underscore the potential therapeutic applications of this compound in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition disrupts the downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound exhibits good plasma stability and low inhibitory activity towards cytochrome P450 isoforms, except for CYP2C9 . Long-term studies have shown that this compound maintains its inhibitory effects on TRKs and continues to suppress cell proliferation over extended periods . These findings suggest that this compound is stable and effective in long-term biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of TRKs and greater suppression of tumor growth . At high doses, this compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These observations highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The metabolic flux and levels of metabolites are affected by the presence of this compound, which can alter the overall metabolic profile of cells . Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by organic anion transporters and is distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in biochemical reactions . These transport and distribution mechanisms are essential for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are important for understanding the cellular mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the isopropyl group: This can be done through alkylation using isopropyl halides in the presence of a base.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

    5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom at the 5-position.

Uniqueness

5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQACUIGGOSGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565032-98-5
Record name 5-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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